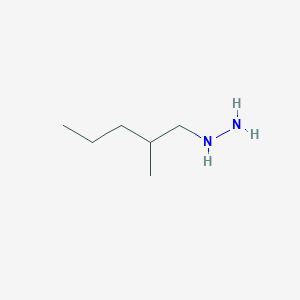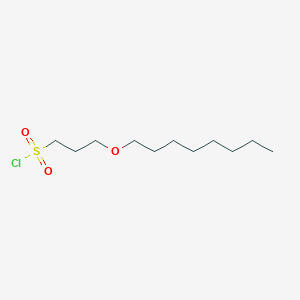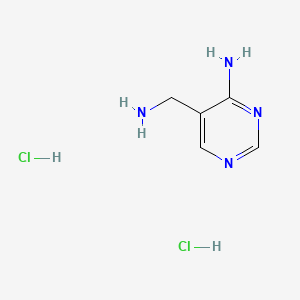
2,3-Dimethyl-3-phenylbutan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-3-phenylbutan-2-amine is an organic compound with the molecular formula C12H19N It is a derivative of butanamine, featuring a phenyl group and two methyl groups attached to the butane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3-phenylbutan-2-amine can be achieved through several methods. One common approach involves the reaction of 2,3-dimethyl-3-phenylbutan-2-one with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, temperature, and pressure conditions are critical factors that influence the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,3-Dimethyl-3-phenylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
科学研究应用
2,3-Dimethyl-3-phenylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dimethyl-3-phenylbutan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2,3-Dimethyl-2-phenylbutan-2-amine
- 3,3-Dimethyl-3-phenylbutan-2-amine
- 2,3-Dimethyl-3-phenylpentan-2-amine
Uniqueness
2,3-Dimethyl-3-phenylbutan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a phenyl group and two methyl groups on the butane backbone differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
属性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC 名称 |
2,3-dimethyl-3-phenylbutan-2-amine |
InChI |
InChI=1S/C12H19N/c1-11(2,12(3,4)13)10-8-6-5-7-9-10/h5-9H,13H2,1-4H3 |
InChI 键 |
CJFLODAZNDASQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C(C)(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)


![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/no-structure.png)

![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)




![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)
